2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide

Medicinal chemistry Structure–activity relationships Physicochemical profiling

2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide (CAS 1342595‑82‑7) is a synthetic small‑molecule building block belonging to the α,α‑disubstituted amino amide class, featuring a 1,2,4‑triazole ring linked via a chiral methyl‑substituted ethylene bridge to a quaternary α‑amino amide center. Its molecular formula is C₈H₁₅N₅O (MW 197.24 g/mol).

Molecular Formula C8H15N5O
Molecular Weight 197.24 g/mol
Cat. No. B13484128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide
Molecular FormulaC8H15N5O
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCC(CC(C)(C(=O)N)N)N1C=NC=N1
InChIInChI=1S/C8H15N5O/c1-6(13-5-11-4-12-13)3-8(2,10)7(9)14/h4-6H,3,10H2,1-2H3,(H2,9,14)
InChIKeyAANURHVRSRHQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide – Physicochemical Identity and Procurement Baseline


2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide (CAS 1342595‑82‑7) is a synthetic small‑molecule building block belonging to the α,α‑disubstituted amino amide class, featuring a 1,2,4‑triazole ring linked via a chiral methyl‑substituted ethylene bridge to a quaternary α‑amino amide center. Its molecular formula is C₈H₁₅N₅O (MW 197.24 g/mol). Computed physicochemical descriptors include a topological polar surface area (TPSA) of 99.82 Ų, a calculated LogP of –0.5681, five hydrogen‑bond acceptors, two hydrogen‑bond donors, and four rotatable bonds . The compound is commercially supplied at 98% purity with recommended storage at 2–8 °C under dry, sealed conditions . It is listed as a synonym alongside its butanamide homolog on the Sigma‑Aldrich catalog, indicating its recognition within the broader amino‑triazole amide chemical space .

Why Generic Substitution of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide Risks Experimental Irreproducibility


Even within the narrow sub‑class of α‑amino‑ω‑(1,2,4‑triazol‑1‑yl)alkanamides, seemingly minor structural modifications produce substantial differences in hydrogen‑bonding capacity, lipophilicity, and conformational flexibility that can alter target binding, solubility, and pharmacokinetic behavior. The pentanamide scaffold of the target compound supports four freely rotatable bonds between the triazole and the terminal amide, a feature that distinguishes it from shorter‑chain analogs (e.g., the butanamide homolog) and regioisomers (e.g., the 5‑triazolyl variant) . Replacement of the free primary amine with N‑methyl or N‑ethyl substituents eliminates one hydrogen‑bond donor, increases LogP, and introduces steric constraints at the quaternary center—each of which can fundamentally redirect molecular recognition . Interchanging these compounds without explicit comparative binding, functional, or ADME data therefore carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence for 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide Versus Closest Analogs


Hydrogen‑Bond Donor Count Differentiates Target from N‑Alkylated Analogs

The target compound possesses two hydrogen‑bond donors (HBD = 2), corresponding to the primary amine (–NH₂) and the primary amide (–CONH₂) . The closest N‑alkylated analog, 2‑methyl‑2‑(methylamino)‑4‑(1H‑1,2,4‑triazol‑1‑yl)pentanamide, has only one HBD because the amine is secondary (–NHCH₃) . Similarly, the N‑ethyl analog bears a single HBD . This quantitative difference in HBD count directly impacts the compound's capacity to engage in bidentate hydrogen‑bond interactions with biological targets and influences aqueous solubility and permeability profiles.

Medicinal chemistry Structure–activity relationships Physicochemical profiling

Calculated LogP Distinguishes Pentanamide from Shorter‑Chain Butanamide Homolog

The target pentanamide has a calculated LogP of –0.5681 . The butanamide homolog (C₇H₁₃N₅O, MW 183.21) contains one fewer methylene unit, which is predicted to further reduce LogP by approximately 0.4–0.5 log units based on the additive contribution of a –CH₂– group . This difference in lipophilicity can influence membrane permeability, non‑specific protein binding, and compound solubility—factors critical for both biochemical assay performance and in vivo pharmacokinetics.

Lipophilicity ADME prediction Lead optimization

Rotatable Bond Count and Conformational Flexibility: Pentanamide vs. Butanamide Backbone

The target compound has four rotatable bonds , enabling greater conformational sampling between the triazole ring and the terminal amide compared with the butanamide homolog, which bears only three rotatable bonds. Increased conformational自由度 supports the exploration of a broader pharmacophoric space; however, it may also incur a larger entropic penalty upon binding. The pentanamide scaffold therefore occupies a distinct conformational flexibility regime relative to the shorter‑chain analog.

Conformational analysis Molecular flexibility Entropic binding costs

Regioisomeric Differentiation: 4‑Triazolyl vs. 5‑Triazolyl Substitution

The target compound bears the 1,2,4‑triazole ring at the 4‑position of the pentanamide backbone, creating a branched architecture where the triazole is attached via a chiral methyl‑substituted carbon . In contrast, 2‑amino‑2‑methyl‑5‑(1H‑1,2,4‑triazol‑1‑yl)pentanamide (CAS 1249731‑20‑1) carries the triazole at the terminal 5‑position, resulting in a linear, unbranched geometry . This regioisomeric difference alters both the distance and the trajectory between the triazole pharmacophore and the quaternary α‑amino amide center, which can affect chelation geometry, binding pocket complementarity, and metabolic stability.

Regioisomerism Pharmacophore geometry Target engagement

Class‑Level Inferral: Triazole‑Containing Amides Exhibit Antifungal Activity via CYP51 Inhibition

Although no direct MIC or CYP51 IC₅₀ data are available for the target compound, the broader class of 1,2,4‑triazole amide derivatives has demonstrated in vitro antifungal activity against Candida, Cryptococcus, and Aspergillus species. A structurally related series of amide‑bearing dioxane‑triazole derivatives showed MIC values as low as 0.008 µg/mL against C. albicans ATCC24433, compared with 0.5 µg/mL for fluconazole and 0.125 µg/mL for itraconazole [1]. The 1,2,4‑triazole ring is the established pharmacophore for fungal lanosterol 14α‑demethylase (CYP51) inhibition [2]. The target compound, containing both a triazole ring and an amide moiety, falls within this pharmacophoric space; however, the absence of a dihalophenyl or extended hydrophobic tail—features present in clinical triazole antifungals—suggests that its antifungal potency, if any, would be substantially lower than that of optimized clinical candidates.

Antifungal CYP51 inhibition Triazole pharmacophore

Sigma‑1 Receptor Affinity: Class‑Level Evidence from 1,2,4‑Triazole Derivatives

Several 1,2,4‑triazole derivatives have been disclosed as sigma‑1 receptor (S1R) inhibitors with nanomolar affinity. For instance, compounds in the EP3082805 patent family displace [³H]‑(+)‑pentazocine from guinea pig brain S1R with Ki values in the low nanomolar range [1]. ChEMBL entry CHEMBL801235 (a substituted 1,2,4‑triazole derivative) shows a Ki of 0.60 nM at the sigma‑1 site [2]. The target compound, bearing a free primary amine and a primary amide with a 1,2,4‑triazole linked via a branched alkyl chain, contains structural features consistent with sigma receptor ligand pharmacophores; however, the specific compound has not been tested in published sigma receptor assays, and its actual S1R affinity remains unknown.

Sigma‑1 receptor CNS drug discovery Pain

Optimal Research and Procurement Application Scenarios for 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)pentanamide


Scaffold for Structure–Activity Relationship (SAR) Exploration of Triazole‑Containing Amide Pharmacophores

The target compound's combination of a primary amine, primary amide, and 1,2,4‑triazole ring—with a chiral branched linker—makes it a versatile core scaffold for medicinal chemistry SAR campaigns . Its two hydrogen‑bond donors and five acceptors provide multiple vectors for target engagement, while the four rotatable bonds permit conformational adaptation to diverse binding pockets. Researchers exploring sigma receptor, CYP51, or other triazole‑recognizing targets can use this compound as a minimalist starting point for systematic substitution at the amine, amide, or triazole positions. The 98% commercial purity and availability from multiple vendors (Chemscene, Leyan) support reproducible SAR studies .

Reference Standard for Physicochemical Comparison Within α‑Amino‑ω‑Triazolyl Alkanamide Series

With well‑characterized computational descriptors (TPSA = 99.82 Ų, LogP = –0.5681, HBD = 2, HBA = 5, RotB = 4), the compound can serve as a reference point for benchmarking the physicochemical properties of newly synthesized analogs . Its intermediate LogP and balanced HBD/HBA profile allow researchers to quantify how subsequent structural modifications (N‑alkylation, chain elongation, regioisomeric rearrangement) shift key drug‑likeness parameters. This quantitative framework supports rational library design and prioritization of candidates for further biological evaluation .

Synthetic Intermediate for Diversification into Functionalized Triazole Derivatives

The free primary amine and primary amide functionalities enable straightforward derivatization through acylation, reductive amination, or amide coupling reactions. The compound can therefore serve as a synthetic intermediate for generating focused libraries of N‑substituted, C‑terminal modified, or triazole‑functionalized analogs . The storage condition of 2–8 °C under dry seal ensures adequate stability for multi‑step synthetic sequences .

Negative Control or Tool Compound for N‑Alkylated Analog Studies

Because the target compound bears a free primary amine (HBD = 2), it can function as a valuable comparator in studies evaluating the biological consequences of amine N‑alkylation. Parallel testing of this compound alongside its N‑methyl (HBD = 1) and N‑ethyl (HBD = 1) analogs allows researchers to isolate the contribution of the primary amine hydrogen‑bond donor to target affinity, selectivity, and pharmacokinetic properties . This comparative approach strengthens SAR conclusions and guides lead optimization decisions .

Quote Request

Request a Quote for 2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.